molecular formula C14H15NO4S2 B2805222 (Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 152819-52-8

(Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B2805222
CAS No.: 152819-52-8
M. Wt: 325.4
InChI Key: MSXFPIJOPOWPNA-XFFZJAGNSA-N
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Description

(Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a trimethoxyphenyl group and a sulfanylidene moiety.

Mechanism of Action

Target of Action

Thiazolidine derivatives, which this compound is a part of, are known to exhibit diverse biological properties including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

It is known that the presence of sulfur in thiazolidine derivatives enhances their pharmacological properties . This could suggest that the compound interacts with its targets in a way that involves the sulfur atom, possibly through the formation of covalent bonds or through other types of chemical interactions.

Biochemical Pathways

Given the diverse biological properties of thiazolidine derivatives , it is likely that this compound affects multiple biochemical pathways. These could potentially include pathways involved in cell growth and proliferation, inflammation, oxidative stress, and others.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve the selectivity, purity, product yield and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Given the diverse biological properties of thiazolidine derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels. These could potentially include effects on cell growth and proliferation, inflammation, oxidative stress, and others.

Action Environment

It is known that the synthesis and activity of thiazolidine derivatives can be influenced by various factors, including the presence of certain catalysts and the use of green chemistry approaches .

Biochemical Analysis

Biochemical Properties

The nature of these interactions often depends on the specific substitutions on the thiazolidine ring .

Cellular Effects

Thiazolidine derivatives have been reported to exhibit diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Molecular Mechanism

Thiazolidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazolidine derivatives are generally synthesized using various synthetic approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Dosage Effects in Animal Models

The effects of (Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one at different dosages in animal models have not been reported yet. Thiazolidine derivatives are known to exhibit varied biological responses, making them a highly prized moiety for drug development .

Metabolic Pathways

Thiazolidine derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazolidine derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

Thiazolidine derivatives are known to interact with various cellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with a thiazolidinone derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidinone derivatives with different substituents.

    Substitution: The trimethoxyphenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) and solvents such as dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidinone derivatives, each with potentially different biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-methyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one
  • (5Z)-3-methyl-2-sulfanylidene-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
  • (5Z)-3-methyl-2-sulfanylidene-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. The presence of three methoxy groups on the phenyl ring enhances its lipophilicity and may contribute to its higher potency in biological assays.

Properties

IUPAC Name

(5Z)-3-methyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-15-13(16)11(21-14(15)20)7-8-5-9(17-2)12(19-4)10(6-8)18-3/h5-7H,1-4H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXFPIJOPOWPNA-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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